molecular formula C19H25NO B11825075 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol

Cat. No.: B11825075
M. Wt: 283.4 g/mol
InChI Key: KMCZFUVBOMBNPQ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is an organic compound with the molecular formula C19H25NO. This compound is known for its unique structural features, which include a dimethylamino group and a phenyl group attached to a butyl chain. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol typically involves the reaction of 2-methylphenylbutyl halide with dimethylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol exerts its effects involves interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol

InChI

InChI=1S/C19H25NO/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3

InChI Key

KMCZFUVBOMBNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O

Origin of Product

United States

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